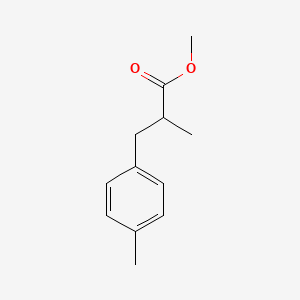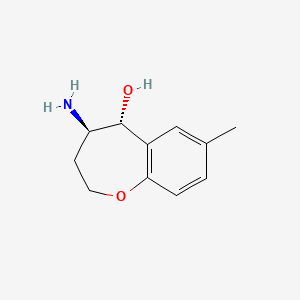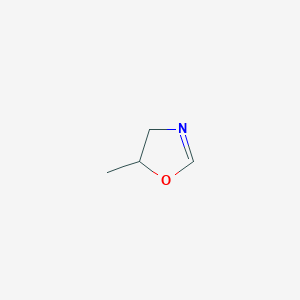
5-Methyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production often utilizes flow synthesis techniques, which offer advantages in terms of safety and product purity. For instance, the use of manganese dioxide packed in a reactor column allows for continuous production without the issues of reagent adherence and blockages typically encountered in batch synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: Direct arylation at the C-5 position using palladium-catalyzed reactions in polar solvents.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution: Palladium catalysts, task-specific phosphine ligands, and polar solvents.
Major Products:
Oxidation: Formation of oxazoles.
Substitution: Formation of arylated oxazoles.
Applications De Recherche Scientifique
5-Methyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Incorporated into pharmaceutical compounds for its potential therapeutic effects.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets. For instance, the electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is exploited in its biological activities, where it can inhibit specific enzymes or proteins involved in disease pathways .
Comparaison Avec Des Composés Similaires
Oxazole: Shares the same core structure but lacks the methyl group at the 5-position.
Isoxazole: Contains an additional nitrogen atom in the ring, leading to different chemical properties.
Thiazole: Similar structure but with a sulfur atom replacing the oxygen atom.
Uniqueness: 5-Methyl-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives .
Propriétés
Numéro CAS |
30059-45-1 |
|---|---|
Formule moléculaire |
C4H7NO |
Poids moléculaire |
85.10 g/mol |
Nom IUPAC |
5-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C4H7NO/c1-4-2-5-3-6-4/h3-4H,2H2,1H3 |
Clé InChI |
CIIILUMBZOGKDF-UHFFFAOYSA-N |
SMILES canonique |
CC1CN=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



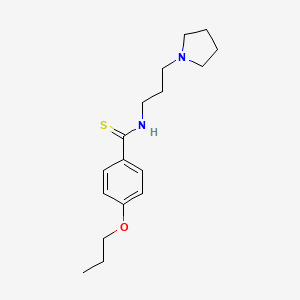


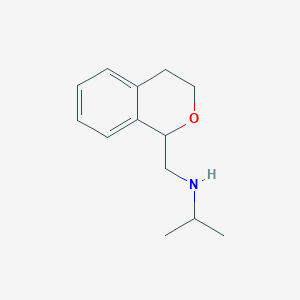
![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)

![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)
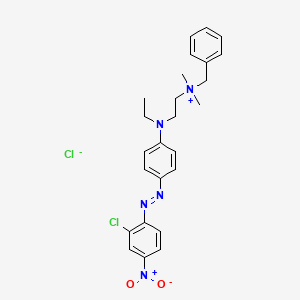

![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)

